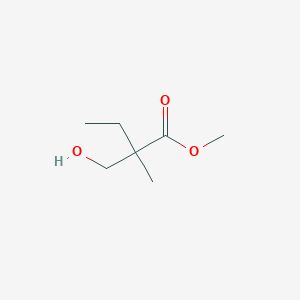
Methyl 2-(hydroxymethyl)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(hydroxymethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H14O3 It is a derivative of butanoic acid and features a hydroxymethyl group and a methyl group attached to the second carbon of the butanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxymethyl)-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(hydroxymethyl)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylbutanoic acid.
Reduction: 2-(Hydroxymethyl)-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(hydroxymethyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of metabolic pathways involving ester compounds.
Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of methyl 2-(hydroxymethyl)-2-methylbutanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or oxidation-reduction reactions, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylbutanoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Ethyl 2-(hydroxymethyl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
2-(Hydroxymethyl)-2-methylbutanoic acid: The free acid form, which can be converted to the ester through esterification.
Uniqueness
Methyl 2-(hydroxymethyl)-2-methylbutanoate is unique due to the presence of both a hydroxymethyl group and a methyl group on the butanoate chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl 2-(hydroxymethyl)-2-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,5-8)6(9)10-3/h8H,4-5H2,1-3H3 |
Clave InChI |
DLGFEWSAAUSZIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















